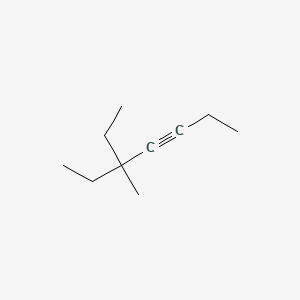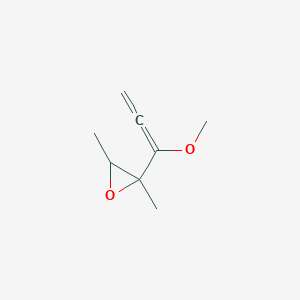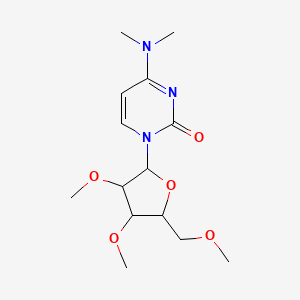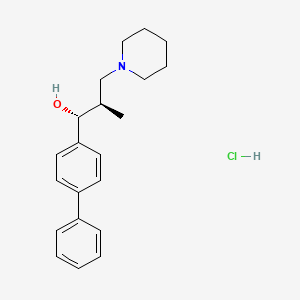![molecular formula C12H22O4S2 B14596279 {[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid CAS No. 59229-30-0](/img/structure/B14596279.png)
{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid is an organic compound that belongs to the class of carboxylic acids. It features a unique structure with an octyloxy group and a disulfanyl linkage, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid typically involves the reaction of octyloxy acetic acid with a disulfide compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The disulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.
Substitution: The octyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkoxy-substituted acetic acids.
Scientific Research Applications
{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and redox biology.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid involves its interaction with cellular thiol groups. The disulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. This compound may target specific enzymes and proteins involved in oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with a similar functional group but lacking the disulfanyl and octyloxy groups.
Octyloxy acetic acid: Similar structure but without the disulfanyl linkage.
Disulfanyl acetic acid: Contains the disulfanyl group but lacks the octyloxy substitution.
Uniqueness
{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid is unique due to its combination of an octyloxy group and a disulfanyl linkage. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
59229-30-0 |
|---|---|
Molecular Formula |
C12H22O4S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-[(2-octoxy-2-oxoethyl)disulfanyl]acetic acid |
InChI |
InChI=1S/C12H22O4S2/c1-2-3-4-5-6-7-8-16-12(15)10-18-17-9-11(13)14/h2-10H2,1H3,(H,13,14) |
InChI Key |
VLGPRTQOIMXLOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CSSCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14596207.png)

![3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane](/img/structure/B14596217.png)



![5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14596248.png)

![3-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596259.png)

![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)

![2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-](/img/structure/B14596304.png)
